Tyrosine, 3-acetyl-

Vue d'ensemble

Description

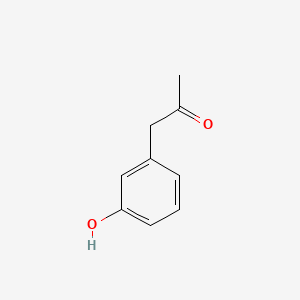

Tyrosine, 3-acetyl- is a modified form of the amino acid tyrosine, where an acetyl group is attached to the nitrogen atom of the tyrosine molecule. This modification enhances its solubility and stability compared to regular tyrosine. Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Mécanisme D'action

Target of Action

Tyrosine, 3-acetyl-, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the synthesis of proteins in the body . It primarily targets the brain and endocrine glands, specifically the thyroid and adrenal glands . It serves as a precursor for crucial hormones and neurotransmitters involved in physiological processes, including dopamine, norepinephrine, and epinephrine, which are involved in mood regulation, stress response, and cognitive function .

Mode of Action

Tyrosine interacts with its targets by serving as a building block in the synthesis of key neurotransmitters and hormones. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of Tyrosine, 3-acetyl-, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect . The absorption process involves the entry of the drug into the body from its site of administration into the systemic circulation . Distribution is the process by which the drug is transferred by the bloodstream throughout the body . Metabolism involves the biotransformation process by which the drug is enzymatically transformed into new chemical compounds . Excretion is the irreversible process where the drug or its metabolites leave the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tyrosine, 3-acetyl-. The gut microbiota significantly metabolizes amino acids from dietary proteins, producing various metabolites with beneficial and harmful effects . Amino acids such as tyrosine can increase the production of uremic toxins when metabolized by intestinal bacteria . The type of food source that provides these amino acids affects the production of toxins. Plant-based diets and dietary fiber are associated with lower toxin formation than animal-based diets due to the high amino acid precursors in animal proteins .

Analyse Biochimique

Biochemical Properties

Tyrosine, 3-acetyl- participates in several biochemical reactions. It interacts with enzymes such as tyrosinase, which catalyzes the hydroxylation of tyrosine to form L-DOPA. This reaction is essential for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, tyrosine, 3-acetyl- can interact with proteins and other biomolecules, influencing their function and activity.

Cellular Effects

Tyrosine, 3-acetyl- affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, tyrosine, 3-acetyl- can impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by participating in the synthesis of important metabolites .

Molecular Mechanism

The molecular mechanism of tyrosine, 3-acetyl- involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, tyrosine, 3-acetyl- can inhibit the activity of tyrosinase, thereby affecting the synthesis of melanin and other related compounds. Additionally, it can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tyrosine, 3-acetyl- can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that tyrosine, 3-acetyl- can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of tyrosine, 3-acetyl- vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. These threshold effects are important considerations for its use in research and potential therapeutic applications .

Metabolic Pathways

Tyrosine, 3-acetyl- is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and DOPA-dioxygenase, which play key roles in the synthesis of catecholamines and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Subcellular Localization

The subcellular localization of tyrosine, 3-acetyl- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, tyrosine, 3-acetyl- may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Tyrosine, 3-acetyl- typically involves the acetylation of tyrosine. One common method includes mixing L-tyrosine with acetic anhydride, caustic soda liquid, hydrochloric acid, pure water, and activated carbon. The process involves acetylizing, neutralizing, crystallizing, and refining the L-tyrosine to produce N-acetyl-L-tyrosine . The reaction conditions usually involve maintaining a temperature range of 50-80°C for 45-75 minutes during the acetylization step .

Industrial Production Methods

In industrial settings, the production of Tyrosine, 3-acetyl- follows similar steps but on a larger scale. The equipment used includes chemical reaction kettles, crystallization kettles, precision filters, centrifugal machines, concentration tanks, refining neutralization kettles, and dryers. The process is designed to be efficient, cost-effective, and environmentally friendly, with no discharge of polluted wastes .

Analyse Des Réactions Chimiques

Types of Reactions

Tyrosine, 3-acetyl- undergoes various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: The acetyl group can be reduced back to the amine group.

Substitution: The hydroxyl group in the phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated tyrosine derivatives.

Applications De Recherche Scientifique

Tyrosine, 3-acetyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Medicine: Investigated for its potential neuroprotective properties and its role in neurotransmitter synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylalanine: Another amino acid that is a precursor to tyrosine.

L-DOPA: A direct precursor to dopamine.

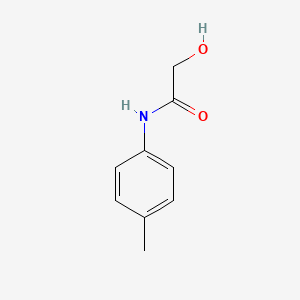

N-Acetyl-L-Tyrosine: Similar to Tyrosine, 3-acetyl-, but with the acetyl group attached to the nitrogen atom.

Uniqueness

Tyrosine, 3-acetyl- is unique due to its enhanced solubility and stability compared to regular tyrosine. This makes it more effective in certain applications, such as dietary supplements and pharmaceuticals, where bioavailability is crucial .

Propriétés

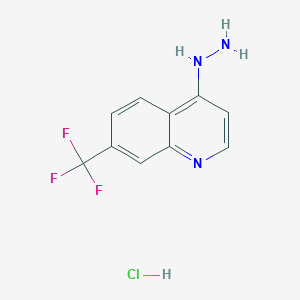

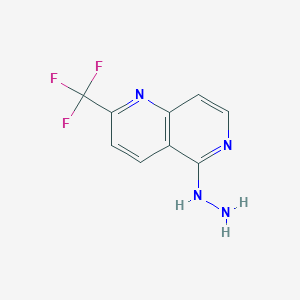

IUPAC Name |

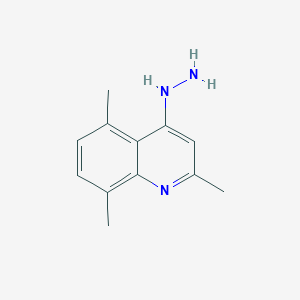

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.